N-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-methanesulfonamide
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Overview
Description
N-(2,3-Dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)methanesulfonamide is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)methanesulfonamide typically involves the reaction of 2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The methanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
N-(2,3-Dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-4-yl)methanesulfonamide
- N-(2,3-Dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-6-yl)methanesulfonamide
- N-(2,3-Dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-7-yl)methanesulfonamide
Uniqueness
N-(2,3-Dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)methanesulfonamide is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H13N3O3S |
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Molecular Weight |
255.30 g/mol |
IUPAC Name |
N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)methanesulfonamide |
InChI |
InChI=1S/C10H13N3O3S/c1-12-8-5-4-7(11-17(3,15)16)6-9(8)13(2)10(12)14/h4-6,11H,1-3H3 |
InChI Key |
SLXQPIUJPNUZIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NS(=O)(=O)C)N(C1=O)C |
Origin of Product |
United States |
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